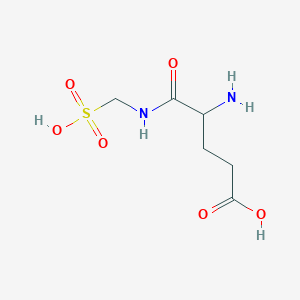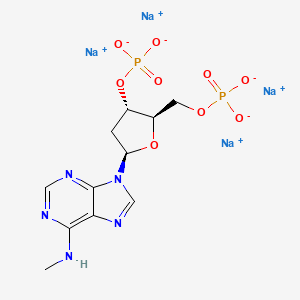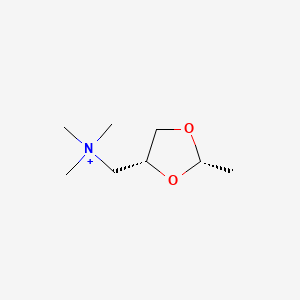
gamma-D-Glutamylaminomethylsulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-D-Glutamylaminomethylsulfonic acid: is a compound known for its role as a selective antagonist of AMPA/kainate glutamatergic receptors. It is used in various scientific research applications, particularly in the fields of neurobiology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of gamma-D-Glutamylaminomethylsulfonic acid involves the reaction of D-glutamic acid with aminomethylsulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: : Gamma-D-Glutamylaminomethylsulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and stability .
Scientific Research Applications
Gamma-D-Glutamylaminomethylsulfonic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of glutamatergic receptors.
Medicine: Investigated for its potential therapeutic effects as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Gamma-D-Glutamylaminomethylsulfonic acid exerts its effects by selectively antagonizing AMPA/kainate glutamatergic receptors. This action inhibits the excitatory neurotransmission mediated by these receptors, leading to reduced neuronal excitability. The compound targets specific molecular pathways involved in synaptic transmission and neuronal signaling .
Comparison with Similar Compounds
Gamma-D-Glutamylaminomethylsulfonic acid is unique compared to other similar compounds due to its selective antagonistic properties. Some similar compounds include:
Gamma-D-Glutamylaminomethylphosphonic acid: Another glutamic acid derivative with different receptor selectivity.
Gamma-D-Glutamylaminomethylcarboxylic acid: A compound with similar structure but distinct biological activity.
This compound stands out due to its specific action on AMPA/kainate receptors, making it a valuable tool in neurobiological research .
Properties
Molecular Formula |
C6H12N2O6S |
|---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14) |
InChI Key |
LMWMHMYRQVQGDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)

![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
![sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate](/img/structure/B10763426.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B10763461.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
